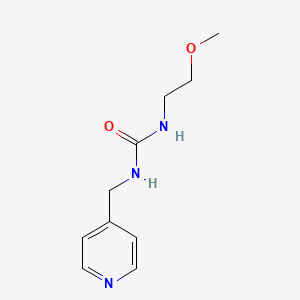

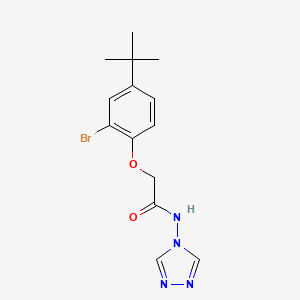

![molecular formula C26H22O2S3 B4539861 1,1'-sulfonylbis[3-(benzylthio)benzene]](/img/structure/B4539861.png)

1,1'-sulfonylbis[3-(benzylthio)benzene]

Beschreibung

Synthesis Analysis

The synthesis of sulfonylbis compounds, including derivatives similar to "1,1'-sulfonylbis[3-(benzylthio)benzene]," typically involves reactions that form the sulfonyl bridge between aromatic or heterocyclic compounds. For instance, the synthesis of heterocyclic compounds involving the dilithiated species of sulfonyl benzene as intermediates demonstrates the complexity and versatility of these synthesis routes (Cabiddu et al., 1993). Additionally, reactions starting from 1,1'-sulfonylbis(benzotriazole) highlight the reactivity of sulfonylbis compounds with amines to form sulfamidotriazobenzenes, showcasing the adaptability of these compounds in synthesis (Katritzky et al., 2007).

Molecular Structure Analysis

The molecular structure of sulfonylbis compounds is characterized by the presence of a sulfonyl group linking two aromatic or heterocyclic moieties. X-ray diffraction studies and DFT analysis have been utilized to elucidate the structures of related compounds, such as sulfonamide derivatives, providing insights into their conformational features and electronic properties (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonylbis compounds undergo various chemical reactions, reflecting their diverse chemical properties. These reactions include metalation, coordination to metal centers, and formation of complex structures through reactions with nucleophiles and electrophiles. For example, the coordination of sulfonylamido compounds to nickel centers and subsequent rearrangement highlights the complex reactivity patterns of these compounds (Bermejo et al., 2000).

Physical Properties Analysis

The physical properties of sulfonylbis compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related compounds, like bifunctional crosslinking reagents, provide information on their configurational and conformational features, which are crucial for understanding their behavior in different environments (Hosmane et al., 1990).

Chemical Properties Analysis

The chemical properties of "1,1'-sulfonylbis[3-(benzylthio)benzene]" and related compounds are defined by their reactivity towards various chemical reagents. These properties are explored through reactions that involve substitutions, eliminations, and additions, providing a comprehensive understanding of the compound's behavior in chemical syntheses (Lenihan et al., 1999).

Eigenschaften

IUPAC Name |

1-benzylsulfanyl-3-(3-benzylsulfanylphenyl)sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O2S3/c27-31(28,25-15-7-13-23(17-25)29-19-21-9-3-1-4-10-21)26-16-8-14-24(18-26)30-20-22-11-5-2-6-12-22/h1-18H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKHANGNUHIWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Sulfonylbis[3-(benzylthio)benzene] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

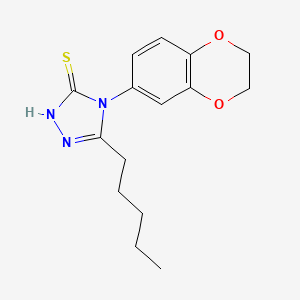

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4539784.png)

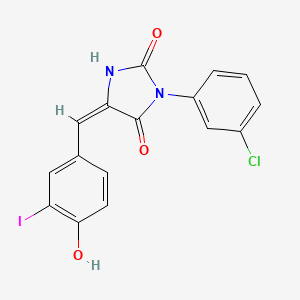

![5-isopropyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4539787.png)

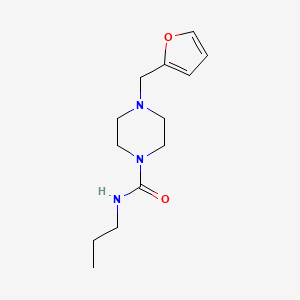

![N-[3-(1-azepanyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4539812.png)

![2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4539825.png)

![8-(2-butoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4539840.png)

![N-(7,8-dimethoxy-1-oxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-3-yl)guanidine](/img/structure/B4539845.png)

![4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4539853.png)

![4-chloro-N-{2-chloro-4-[(diphenylacetyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B4539856.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole](/img/structure/B4539857.png)